Cas no 83-12-5 (Phenindione)
Phenindione Chemical and Physical Properties
Names and Identifiers
-
- 2-Phenyl-1H-indene-1,3(2H)-dione
- Phenylindione
- 2-Phenyl-1,3-indandione
- Phenindione
- 1H-Indene-1,3(2H)-dione,2-phenyl-
- Rectadione
- 2-phenylindene-1,3-dione
- Dindevan
- Phenylindanedione
- Phenyline
- Fenhydren
- Phenillin
- Phenhydren
- Emandione
- Athrombon
- Theradione
- Diophindane
- Pindione
- Fenilin
- Danedion
- Fenindion
- Emandion
- Tromazal
- Phenylin
- Diadilan
- Phenylen
- Hemolidione
- Eridione
- Danilone
- Hedulin
- Trombol
- Indema
- Bindan
- Dineval
- Indon
- Thrombasal
- Cronodione
- Indion
- 2-Phenylindandione
- 2-Phenyl-1,3-diketohydrindene
- Phenindionum
- 1H-Indene-1,3(2H)-dione, 2-phenyl-
- Phenyl
- 1,3-Indandione, 2-phenyl- (6CI, 8CI)
- 2-Phenyl-1H-indene-1,3(2H)-dione (ACI)
- 2-Phenyl-1,3-indanedione
- 2-Phenyl-2,3-dihydro-1H-indene-1,3-dione
- Danilon
- MeSH ID: D010630
- NSC 41693
- PID
- D08354
- BRD-K70592963-001-21-7
- Tox21_110375_1
- BRD-K70592963-001-28-2
- NCGC00016329-02
- MLS001148439
- Phenindione (USP:INN:BAN)
- SR-01000721861-3
- Prestwick_872
- BPBio1_000611
- D92057
- PHENINDIONE [INN]
- NCGC00094756-03
- SR-01000721861
- SY051560
- UNII-5M7Y6274ZE
- Phenindione [USP:INN:BAN]
- 1,3(2H)-Indenedione, 2-phenyl-
- 2-phenylindane-1,3-dione
- SPBio_002476
- GTPL6838
- PHENINDIONE (MART.)
- 2 Phenyl 1,3 indandione
- PHENINDIONE [HSDB]
- PHENINDIONE [ORANGE BOOK]
- Rectadione;phenylindandione
- CHEMBL711
- NSC757269
- Fenindiona [INN-Spanish]
- SMR000059058
- NCGC00016329-01
- SPBio_001097
- KBio2_003975
- NCGC00016329-03
- Tox21_110375
- Prestwick2_000538
- Fenindione
- HMS3713L17
- NCGC00016329-05
- Prestwick1_000538
- PHENINDIONE [MART.]
- Spectrum5_001070
- HMS2234N06
- B01AA02
- AB00052069
- DTXSID5023453
- Prestwick0_000538
- 2-Fenyloindandion-1,3
- Spectrum4_000476
- HMS3651M04
- PHENINDIONE [WHO-DD]
- NCGC00016329-07
- MLS000069422
- 2-PHENYLINDAN-1-3-DIONE
- SCHEMBL33831
- KBio3_001719
- Fenindiona (INN-Spanish)
- DivK1c_000307
- 1,3-Indandione, 2-phenyl-
- SBI-0051480.P003
- HMS1920F20
- UAS
- HY-B0325
- CCG-40217
- HMS2096L17
- STK395038
- SPECTRUM1500477
- 83-12-5
- PHENINDIONE [MI]
- NCGC00094756-01
- DTXCID803453
- CAS-83-12-5
- NCGC00094756-04
- IDI1_000307
- AB00052069_14
- KBio1_000307
- KBioSS_001407
- 2-phenyl-1,3(2H)-Indenedione
- KBio2_006543
- HEDUCIN
- HSDB 3155
- 2-Phenylindan-1,3-dione
- InChI=1/C15H10O2/c16-14-11-8-4-5-9-12(11)15(17)13(14)10-6-2-1-3-7-10/h1-9,13
- 2-Phenyl-indan-1,3-dione
- 2-Fenyloindandion-1,3 [Polish]
- Phenindione(Rectadione)
- Phenindion
- EN300-123539
- Phenindione (INN)
- AKOS000445019
- NS00003441
- Phenindionum [INN-Latin]
- Spectrum_000927
- Phenindione (Rectadione)
- SW196997-3
- Hedulin (TN)
- BSPBio_002499
- BS-18169
- NSC-757269
- Q1640947
- KBio2_001407
- Fenindiona
- Z276115700
- BRD-K70592963-001-27-4
- 5M7Y6274ZE
- AB00052069_13
- BDBM50280157
- NCGC00016329-04
- Phenindione, United States Pharmacopeia (USP) Reference Standard
- BSPBio_000555
- 2-Phenyl-1,3-indandione, 97%
- Oprea1_684242
- NSC41693
- Phenyllin
- Spectrum2_000999
- C07584
- Phenindionum (INN-Latin)
- NCGC00094756-02
- HMS1569L17
- s1921
- BRD-K70592963-001-32-4
- BRD-K70592963-001-31-6
- WLN: L56 BV DV CHJ CR
- HMS500P09
- CHEBI:8066
- SR-01000721861-2
- MFCD00003782
- BRD-K70592963-001-29-0
- NSC-41693
- 1H-Indene-1, 2-phenyl-
- Opera_ID_1966
- Prestwick3_000538
- EINECS 201-454-4
- HMS2091N22
- BRD-K70592963-001-26-6
- Spectrum3_000710
- DB00498
- KBioGR_000952
- NINDS_000307
- Pharmakon1600-01500477
- P1029
-
- MDL: MFCD00003782
- Inchi: 1S/C15H10O2/c16-14-11-8-4-5-9-12(11)15(17)13(14)10-6-2-1-3-7-10/h1-9,13H
- InChI Key: NFBAXHOPROOJAW-UHFFFAOYSA-N
- SMILES: O=C1C(C2C=CC=CC=2)C(=O)C2C1=CC=CC=2
Computed Properties
- Exact Mass: 222.06800
- Monoisotopic Mass: 222.068079557g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 304
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 2.9
- Topological Polar Surface Area: 34.1
Experimental Properties
- Color/Form: White or milky white soft crystals; Almost odorless and tasteless
- Density: 1.1404 (rough estimate)
- Melting Point: 148.0 to 152.0 deg-C
- Boiling Point: 243.3 °C (0.3 mmHg)
- Flash Point: 208 °C
- Refractive Index: 1.6600 (estimate)
- PSA: 34.14000
- LogP: 2.84940
- Merck: 7234
- Solubility: Very slightly soluble in water, slightly soluble in ethanol, diethyl ether, and soluble in chloroform
Phenindione Security Information
-
Symbol:
- Prompt:dangerous
- Hazard Statement: H301
- Warning Statement: P264-P270-P301+P310+P330-P405-P501
- Hazardous Material transportation number:UN 2811 6.1/PG 3
- WGK Germany:3
- Hazard Category Code: 25-43
- Safety Instruction: S36/37/39; S45
- RTECS:NK6125000
-
Hazardous Material Identification:
- HazardClass:6.1(b)
- PackingGroup:III
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Safety Term:6.1(b)
- Packing Group:III
- Risk Phrases:R25
Phenindione Customs Data
- HS CODE:2914399090
- Customs Data:
China Customs Code:
2914399090Overview:
2914399090. Other aromatic ketones without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914399090. other aromatic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
Phenindione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P859387-1g |
2-Phenyl-1,3-Indandione |
83-12-5 | 98% | 1g |
944.10 | 2021-05-17 | |
| TRC | P297250-1g |
Phenindione |
83-12-5 | 1g |
$ 136.00 | 2023-09-06 | ||
| TRC | P297250-5g |
Phenindione |
83-12-5 | 5g |
$ 184.00 | 2023-09-06 | ||
| TRC | P297250-25g |
Phenindione |
83-12-5 | 25g |
$ 276.00 | 2023-09-06 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0514-25 mg |
Phenylindione |
83-12-5 | 99.24% | 25mg |
¥288.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0514-50 mg |
Phenylindione |
83-12-5 | 99.24% | 50mg |
¥408.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0514-100 mg |
Phenylindione |
83-12-5 | 99.24% | 100MG |
¥656.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0514-200 mg |
Phenylindione |
83-12-5 | 99.24% | 200mg |
¥816.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0514-1 mL * 10 mM (in DMSO) |
Phenylindione |
83-12-5 | 99.24% | 1 mL * 10 mM (in DMSO) |
¥448.00 | 2022-04-26 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci4720-50mg |
Phenindione |
83-12-5 | 98% | 50mg |
¥567.00 | 2023-09-10 |
Phenindione Production Method
Production Method 1
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1.0
Production Method 2
Production Method 3
1.2 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 6 h, rt
Production Method 4
1.2 Reagents: Hydrogen peroxide , Tetrafluoroboric acid Solvents: Water ; 12 h, rt
1.3 Reagents: Sodium bicarbonate , Sodium pyrosulfite Solvents: Water ; rt
Production Method 5
Production Method 6
1.2 Reagents: Triethylamine
1.3 Reagents: Hydrochloric acid Solvents: Water
Production Method 7
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, cooled
Production Method 8
Production Method 9
Production Method 10
Production Method 11
Production Method 12
Production Method 13
Production Method 14
Production Method 15
Production Method 16
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Production Method 17
Production Method 18
Production Method 19
1.2 Catalysts: Dichlorobis(triphenylphosphine)palladium ; 2 h, 120 °C
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 2 h, rt
Production Method 20
Production Method 21
Production Method 22
Phenindione Raw materials
- Iodobenzene
- Phthalide
- 1H-Inden-1-one, 3-bromo-2-phenyl-
- 1,3-Diphenyl-2-propanone
- 1-(2-Bromophenyl)-2-phenylethan-1-one
- Tert-BUTYL ISOCYANIDE
- Phenyl trifluoromethanesulfonate
- Dimethyl phthalate
- 1,3-Indandione
- 1H-Indene-1,3(2H)-dione,2-bromo-2-phenyl-
- 1(3H)-ISOBENZOFURANONE, 3-(PHENYLMETHYLENE)-, (3Z)-
- Benzenecarboximidamide, N'-hydroxy-N-[(hydroxyimino)phenylmethyl]-N-(1-oxo-2-phenyl-1H-inden-3-yl)-
- 1H-Indene-3-carbonitrile, 1-oxo-2-phenyl-
- Benzaldehyde
- 1H-Indene-1,3(2H)-dione,2-(hydroxymethyl)-2-phenyl-
-
- Dispiro[1,3-dioxolane-2,1'-[1H]indene-3'(2'H),2''-[1,3]dioxolane], 2'-phenyl-
Phenindione Preparation Products
Phenindione Suppliers
Phenindione Related Literature
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
5. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
Additional information on Phenindione
Phenindione (CAS No 83-12-5): A Comprehensive Guide to Its Properties and Applications
Phenindione (CAS No 83-12-5) is a synthetic anticoagulant compound with a unique chemical structure and pharmacological profile. This organic compound belongs to the class of indandione derivatives, which have been studied for their biological activities. As researchers and medical professionals continue to explore anticoagulant alternatives, Phenindione remains an important subject of study in pharmaceutical chemistry.
The chemical formula of Phenindione is C15H10O2, with a molecular weight of 222.24 g/mol. Its structure features an indandione core that contributes to its biological activity. The compound appears as a yellow crystalline powder at room temperature, with a melting point ranging between 148-150°C. Its solubility profile shows limited solubility in water but better dissolution in organic solvents like ethanol and acetone.
From a pharmacological perspective, Phenindione functions as a vitamin K antagonist, interfering with the synthesis of clotting factors in the liver. This mechanism has made it historically significant in anticoagulant therapy, though its use has declined in recent decades due to the development of newer alternatives. Current research focuses on understanding its structure-activity relationship to develop improved therapeutic agents.
The synthesis of Phenindione (CAS 83-12-5) typically involves condensation reactions of appropriate aromatic precursors. Modern organic synthesis methods have improved the yield and purity of this compound, making it more accessible for research purposes. Analytical techniques like HPLC analysis and mass spectrometry are commonly employed to verify the identity and purity of Phenindione samples in laboratory settings.
In biochemical research, Phenindione serves as a valuable tool compound for studying blood coagulation pathways. Its effects on prothrombin time and other coagulation parameters continue to be investigated in experimental models. Researchers are particularly interested in how modifications to the indandione structure might lead to compounds with improved therapeutic profiles.
The stability of Phenindione under various conditions is an important consideration for storage and handling. Studies show that the compound remains stable at room temperature when protected from light and moisture. Proper chemical storage protocols should be followed to maintain its integrity for research use. The compound's photostability and thermal degradation patterns have been characterized to guide appropriate handling procedures.
From a medicinal chemistry perspective, Phenindione derivatives have attracted attention for potential applications beyond their traditional use. Recent studies explore their possible roles in enzyme inhibition and modulation of various biological pathways. These investigations contribute to the growing body of knowledge about small molecule modulators of physiological processes.
Quality control of Phenindione (83-12-5) involves rigorous testing for purity and contaminants. Modern analytical chemistry techniques such as nuclear magnetic resonance spectroscopy and chromatographic methods ensure the compound meets research-grade standards. These quality assurance measures are critical for obtaining reproducible results in experimental studies.
The historical development of Phenindione provides interesting insights into the evolution of pharmaceutical compounds. First synthesized in the mid-20th century, it represented an important step in anticoagulant drug development. While its clinical use has diminished, it remains a valuable reference compound in pharmacological research and drug discovery programs.
Current research trends involving Phenindione include investigations into its molecular interactions with biological targets. Advanced techniques like X-ray crystallography and molecular docking studies help elucidate how the compound binds to enzymes in the coagulation cascade. These studies contribute to the rational design of new therapeutic agents with improved specificity and safety profiles.
In the context of chemical research, Phenindione serves as an interesting model compound for studying structure-property relationships. Its conjugated system and functional groups make it suitable for various spectroscopic analyses and computational chemistry studies. Researchers value these characteristics when investigating fundamental organic chemistry principles.
The environmental fate of Phenindione has been examined in ecological risk assessments. Studies focus on its biodegradation pathways and potential ecotoxicological effects, though current evidence suggests minimal environmental impact when handled properly. These findings inform proper laboratory waste management practices for research institutions.
From a regulatory standpoint, Phenindione is classified as a research chemical with specific handling guidelines. Researchers working with the compound should consult chemical safety data sheets and follow institutional protocols. Proper laboratory safety measures, including the use of personal protective equipment, are essential when handling this compound.
The future research directions for Phenindione may include exploration of its potential in new therapeutic areas beyond its traditional applications. With advances in drug discovery technologies, scientists continue to investigate whether structural modifications could yield compounds with novel biological activities. These efforts contribute to the broader field of medicinal chemistry innovation.
In summary, Phenindione (CAS 83-12-5) represents an important compound in the history of pharmaceutical development and continues to serve as a valuable tool in biochemical research. Its unique chemical properties and biological activities make it a subject of ongoing scientific interest, particularly in studies of coagulation mechanisms and molecular pharmacology. As research methods advance, our understanding of this compound and its potential applications continues to evolve.
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